molecular formula C14H18N4O3 B2899044 N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide CAS No. 1008066-45-2

N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide

Cat. No. B2899044
CAS RN: 1008066-45-2
M. Wt: 290.323
InChI Key: MOFSHANVURXADJ-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide, also known as APAP, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide has also been shown to have antioxidant properties, which may help to protect against oxidative damage.

Advantages and Limitations for Lab Experiments

N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide has a number of advantages for use in lab experiments. It is easy to synthesize and has a well-established mechanism of action. However, there are also limitations to its use. N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, it may be toxic at high doses, which may limit its use in certain applications.

Future Directions

There are a number of potential future directions for research involving N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide. One area of interest is the development of new pain-relieving drugs based on the structure of N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide. Another area of interest is the investigation of the anti-cancer properties of N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide, with the aim of developing new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide and its potential applications in various fields.
In conclusion, N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. It has been extensively studied for its anti-inflammatory and analgesic properties, as well as its potential use in cancer therapy. While there are limitations to its use, there are also a number of potential future directions for research involving N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide.

Synthesis Methods

N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 4-aminophenol with acetic anhydride to form N-acetyl-4-aminophenol. This compound is then reacted with 2-(3-oxopiperazin-2-yl)acetic acid to produce N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain-relieving drugs. N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-9(19)17-10-2-4-11(5-3-10)18-13(20)8-12-14(21)16-7-6-15-12/h2-5,12,15H,6-8H2,1H3,(H,16,21)(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFSHANVURXADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-(3-oxopiperazin-2-yl)acetamide

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